molecular formula C12H18N2OS B14591030 N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea CAS No. 61290-69-5

N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea

Cat. No.: B14591030
CAS No.: 61290-69-5
M. Wt: 238.35 g/mol
InChI Key: SMHACGIUVNPHSG-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is an organic compound with a complex structure that includes a thiourea group, a hydroxyethyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea typically involves the reaction of N-methyl-N’-(2-methylphenyl)methylthiourea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the addition of the hydroxyethyl group to the thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and thiourea groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-phenylthiourea: Lacks the hydroxyethyl group, which may affect its reactivity and applications.

    N-(2-Hydroxyethyl)-N’-phenylthiourea: Similar structure but without the methyl group on the phenyl ring.

    N-Methyl-N’-(2-methylphenyl)thiourea: Similar structure but without the hydroxyethyl group.

Uniqueness

N-(2-Hydroxyethyl)-N-methyl-N’-[(2-methylphenyl)methyl]thiourea is unique due to the presence of both the hydroxyethyl and methylphenyl groups. These groups confer specific chemical properties and reactivity, making the compound suitable for a range of applications that similar compounds may not be able to fulfill.

Properties

CAS No.

61290-69-5

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

1-(2-hydroxyethyl)-1-methyl-3-[(2-methylphenyl)methyl]thiourea

InChI

InChI=1S/C12H18N2OS/c1-10-5-3-4-6-11(10)9-13-12(16)14(2)7-8-15/h3-6,15H,7-9H2,1-2H3,(H,13,16)

InChI Key

SMHACGIUVNPHSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=S)N(C)CCO

Origin of Product

United States

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